An In-depth Technical Guide to N-benzyl-2-methylpropan-1-imine
An In-depth Technical Guide to N-benzyl-2-methylpropan-1-imine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-2-methylpropan-1-imine is an organic compound belonging to the imine class, characterized by a carbon-nitrogen double bond. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development. The N-benzyl moiety is a significant structural feature in medicinal chemistry, often utilized to modulate the physicochemical and pharmacological properties of bioactive molecules.[1] Understanding the characteristics of N-benzyl-2-methylpropan-1-imine is therefore valuable for its potential application as a synthetic intermediate and building block in the design of novel therapeutic agents.
Chemical and Physical Properties
N-benzyl-2-methylpropan-1-imine is a colorless to pale-yellow liquid at room temperature.[2] It is characterized by the molecular formula C₁₁H₁₅N and a molecular weight of approximately 161.24 g/mol .[2] The compound is miscible with common organic solvents such as dichloromethane and ethyl acetate but is immiscible with water.[2]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N | [2] |
| Molecular Weight | 161.24 g/mol | [2] |
| Appearance | Colorless to pale-yellow liquid | [2] |
| Boiling Point | Estimated 180–190°C | [2] |
| Solubility | Miscible with common organic solvents (e.g., dichloromethane, ethyl acetate); immiscible with water. | [2] |
Synthesis and Reactivity
The primary synthetic route to N-benzyl-2-methylpropan-1-imine is the condensation reaction between benzaldehyde and 2-methylpropan-1-amine (isobutylamine).[2] This reaction is typically performed under anhydrous conditions to favor the formation of the imine by removing the water byproduct, often through azeotropic distillation with a solvent like toluene or ethanol, or by using a dehydrating agent.[2]
Synthesis Workflow
Caption: General workflow for the synthesis of N-benzyl-2-methylpropan-1-imine.
Chemical Reactivity
N-benzyl-2-methylpropan-1-imine exhibits reactivity characteristic of imines, primarily centered around the C=N double bond.
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Hydrolysis: The imine is susceptible to hydrolysis, particularly in acidic media, which cleaves the imine bond to regenerate benzaldehyde and 2-methylpropan-1-amine.[2] This instability necessitates handling and storage under anhydrous conditions.
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Reduction: The carbon-nitrogen double bond can be readily reduced to form the corresponding secondary amine, N-benzyl-2-methylpropan-1-amine. This transformation is commonly achieved using reducing agents such as sodium borohydride or through catalytic hydrogenation (e.g., H₂/Pd-C).[2] The resulting amine is often a valuable precursor in pharmaceutical synthesis.
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Oxidation: Treatment with oxidizing agents like hydrogen peroxide can convert the imine to its N-oxide derivative.[2]
Signaling Pathway of Key Reactions
Caption: Key chemical transformations of N-benzyl-2-methylpropan-1-imine.
Experimental Protocols
While specific, detailed experimental data for N-benzyl-2-methylpropan-1-imine is not widely published, a general procedure for its synthesis can be outlined based on standard imine formation chemistry.
Synthesis of N-benzyl-2-methylpropan-1-imine
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of benzaldehyde and 2-methylpropan-1-amine in an anhydrous solvent such as toluene.
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Reaction: Heat the mixture to reflux (approximately 80-100°C for toluene) and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
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Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the pure N-benzyl-2-methylpropan-1-imine.
Spectroscopic Characterization
Predicted Spectroscopic Data
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Aromatic protons (phenyl group): ~7.2-7.4 ppm. - Imine proton (-CH=N-): ~8.0-8.5 ppm. - Methylene protons (-N-CH₂-Ar): ~4.6-4.8 ppm. - Methylene protons (-N-CH₂-CH(CH₃)₂): ~3.3-3.5 ppm. - Methine proton (-CH(CH₃)₂): Multiplet. - Methyl protons (-CH(CH₃)₂): Doublet. |
| ¹³C NMR | - Imine carbon (-CH=N-): ~160-170 ppm. - Aromatic carbons: ~127-140 ppm. - Methylene carbon (-N-CH₂-Ar): ~60-65 ppm. - Methylene carbon (-N-CH₂-CH(CH₃)₂): ~70-75 ppm. - Methine carbon (-CH(CH₃)₂): ~28-32 ppm. - Methyl carbons (-CH(CH₃)₂): ~19-22 ppm. |
| IR Spectroscopy | - C=N stretch: ~1640-1690 cm⁻¹. - C-H stretch (aromatic): ~3000-3100 cm⁻¹. - C-H stretch (aliphatic): ~2850-3000 cm⁻¹. - C=C stretch (aromatic): ~1450-1600 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺): m/z = 161. - Common fragments: Tropylium ion (m/z = 91) from the benzyl group, and fragments resulting from cleavage of the bonds adjacent to the nitrogen atom. |
Safety and Handling
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid contact with skin and eyes.[3] Do not breathe vapors or mist.[3]
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Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.[4] Due to its sensitivity to hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
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Incompatibilities: Avoid contact with strong oxidizing agents and acids.[4]
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First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[3] In case of skin contact, wash off immediately with soap and plenty of water.[3] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[3]
Applications in Drug Development
The N-benzyl group is a common structural motif in many biologically active compounds and approved drugs.[1] Its presence can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets, often through cation-π interactions.[1] While specific applications of N-benzyl-2-methylpropan-1-imine in drug discovery are not extensively documented, its role as a precursor to N-benzyl-2-methylpropan-1-amine is significant.[2] This secondary amine can serve as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The imine itself can also be used in the synthesis of various heterocyclic compounds.
Conclusion
N-benzyl-2-methylpropan-1-imine is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the preparation of N-benzylated amines and other nitrogen-containing compounds relevant to drug discovery. While detailed experimental data is limited, its properties can be inferred from the general chemistry of imines. Further research into this compound and its derivatives may unveil novel applications in medicinal chemistry and materials science.
